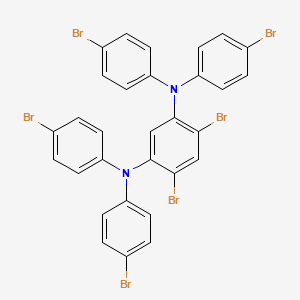
1,3-Benzenediamine, 4,6-dibromo-N,N,N',N'-tetrakis(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- is a complex organic compound with the molecular formula C30H18Br6N2 It is characterized by the presence of multiple bromine atoms and phenyl groups attached to a benzenediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and cellular functions through its chemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenediamine, N,N,N’,N’-tetramethyl-: A related compound with tetramethyl groups instead of tetrakis(4-bromophenyl) groups.
4,6-Dibromo-1,3-phenylenediamine: A simpler analog with fewer bromine atoms and no phenyl groups.
Uniqueness
1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- is unique due to its high bromine content and the presence of multiple phenyl groups, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
401604-10-2 |
|---|---|
Formule moléculaire |
C30H18Br6N2 |
Poids moléculaire |
885.9 g/mol |
Nom IUPAC |
4,6-dibromo-1-N,1-N,3-N,3-N-tetrakis(4-bromophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C30H18Br6N2/c31-19-1-9-23(10-2-19)37(24-11-3-20(32)4-12-24)29-18-30(28(36)17-27(29)35)38(25-13-5-21(33)6-14-25)26-15-7-22(34)8-16-26/h1-18H |
Clé InChI |
SMMSBFDNZDQRLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC(=C(C=C3Br)Br)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
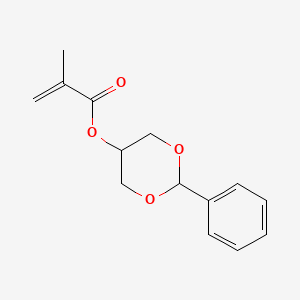
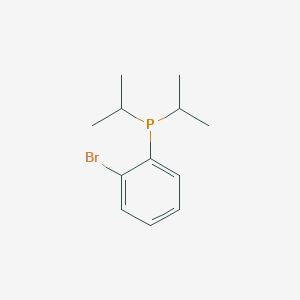
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
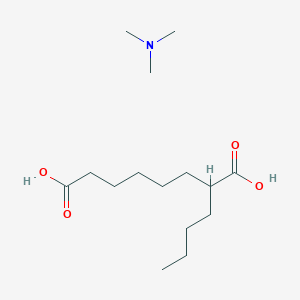
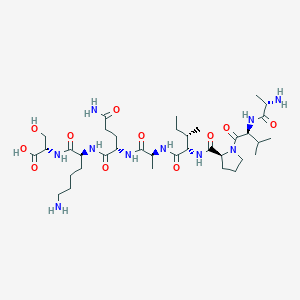
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
